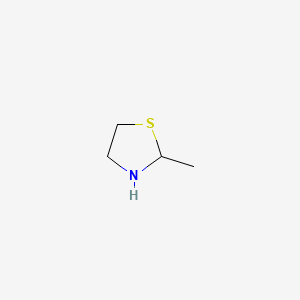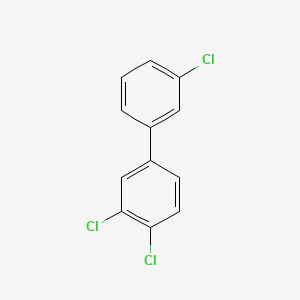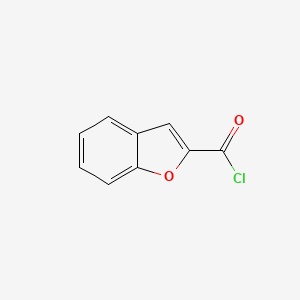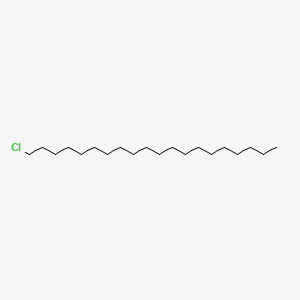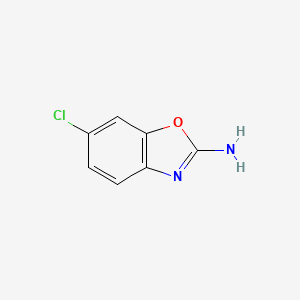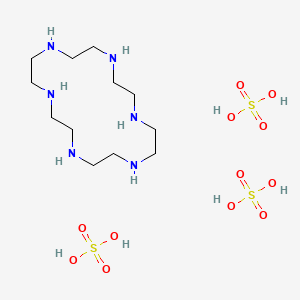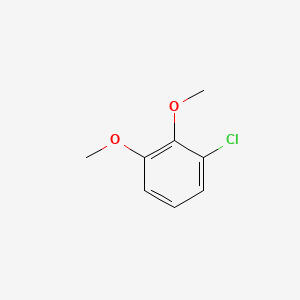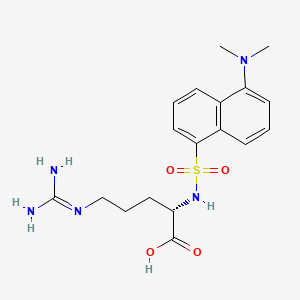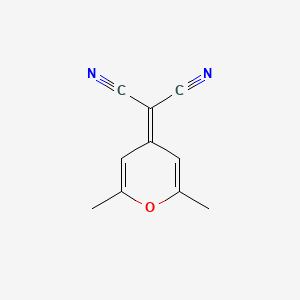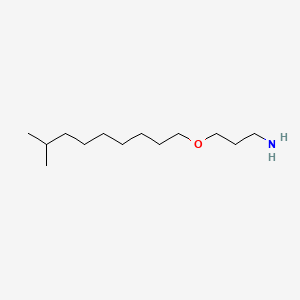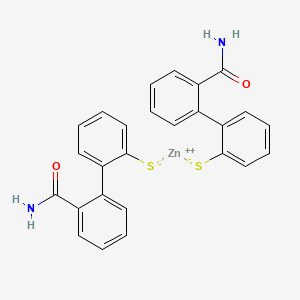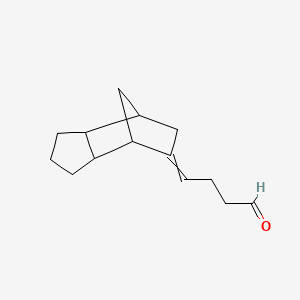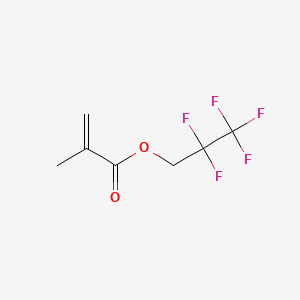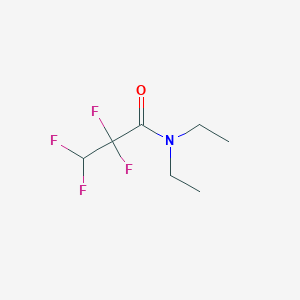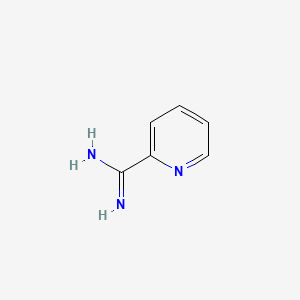
Picolinimidamide
Descripción general
Descripción
Picolinimidamide is a chemical compound with the molecular formula C6H7N3 . It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da .
Molecular Structure Analysis
The molecular structure of Picolinimidamide consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 .Physical And Chemical Properties Analysis
Picolinimidamide has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 . It also has a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.8±3.0 kJ/mol, and a flash point of 99.4±25.1 °C .Aplicaciones Científicas De Investigación
1. Nutritional Supplement and Insulin Function
Chromium picolinate (CrPic), a form of picolinic acid, is widely used as a nutritional supplement for enhancing insulin function. Studies have shown that CrPic supplementation in subjects with diabetes leads to improvements in glycemic control, including reduced blood glucose, insulin, cholesterol, and triglyceride levels. It also reduces the requirement for hypoglycemic medication. Its superior bioavailability compared to other chromium forms may account for its effectiveness in glycemic and lipidemic control (Broadhurst & Domenico, 2006).
2. Anticancer Drug Response
Picolinic acid (PIC) has been studied for its relationship with the response to anticancer drugs. It has been found that PIC influences the susceptibility to seizures induced by chemical convulsants in models of epilepsy. This suggests that PIC can enhance seizure activity and may play a role in the pathogenesis of drug-resistant epilepsy (Cioczek-Czuczwar et al., 2017).
3. Therapeutic Applications in Diabetes
Another study on chromium (d-phenylalanine)3, a compound related to chromium picolinate, suggests its potential therapeutic value for improving insulin sensitivity and glycemic control in type II diabetes (Yang et al., 2005).
4. Detection and Imaging Applications
Picolinic acid derivatives have been developed as probes for the detection of Cu2+ ions. These probes can successfully detect Cu2+ in living cells, demonstrating a high sensitivity and selectivity for Cu2+ ions over other metal ions. This application is significant for colorimetric and fluorescent imaging in biomedical research (Chen et al., 2013).
5. Chemotherapy-Induced Pica in Rats
Research on the anti-cancer drug-induced pica in rats indicates that picolinic acid is related to the clinical emetogenic potential of these drugs. This research helps in understanding the effects of anticancer drugs and their potential side effects, such as inducing pica behavior in animals (Yamamoto et al., 2007).
6. Use in Organic Chemistry
Picolinamide has been used as a traceless directing group in organic synthesis, specifically in the cobalt-catalyzed synthesis of isoquinolines. This application is relevant in medicinal chemistry and drug development (Kuai et al., 2017).
Direcciones Futuras
Picolinimidamide-based ligand systems are being studied for their potential in providing maximum intermolecular interactions . This research could lead to new insights into the interplay between anion effect, crystal packing, and supramolecular interactions in tuning the magnetic properties of spin crossover (SCO) compounds .
Propiedades
IUPAC Name |
pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXKVYCVGXFLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339493 | |
| Record name | Picolinimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinimidamide | |
CAS RN |
52313-50-5 | |
| Record name | Picolinimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolinimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

